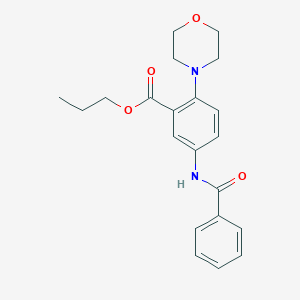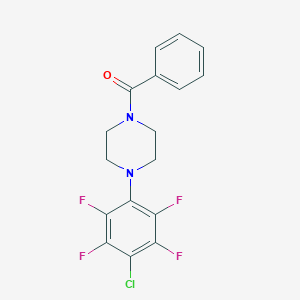![molecular formula C23H20ClN3O3 B250996 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as CMPD-101, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide exerts its effects by inhibiting specific signaling pathways involved in disease progression. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation studies have demonstrated that this compound can inhibit the activity of the transcription factor NF-kB, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the protein kinase AMPK, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific disease model and cell type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. Additionally, this compound has been shown to increase glucose uptake and fatty acid oxidation, leading to improved energy metabolism.
実験室実験の利点と制限
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has several advantages for laboratory experiments, including its synthetic accessibility, specificity for specific signaling pathways, and potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity, lack of selectivity for specific cell types, and potential off-target effects.
将来の方向性
Several future directions for 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide research include further studies on its potential therapeutic applications in various diseases, optimization of its chemical structure for improved potency and selectivity, and development of more specific and potent inhibitors of the targeted signaling pathways. Additionally, future studies could focus on the potential use of this compound in combination with other therapeutic agents for improved treatment outcomes.
合成法
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 4-chlorophenol with 2-methyl-3-(2-nitrophenyl)oxazole, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride to obtain this compound.
科学的研究の応用
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C23H20ClN3O3 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-17(21-27-20-19(29-21)8-5-13-25-20)6-4-7-18(14)26-22(28)23(2,3)30-16-11-9-15(24)10-12-16/h4-13H,1-3H3,(H,26,28) |
InChIキー |
ILPLXMBBEYCTDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
正規SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)

methanone](/img/structure/B250917.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250932.png)
![2-methoxy-N-({4-[(phenylacetyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250933.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
